molecular formula C11H11ClN2O2 B1377421 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride CAS No. 1432680-44-8

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride

Cat. No.: B1377421
CAS No.: 1432680-44-8
M. Wt: 238.67 g/mol
InChI Key: PPSFHESLFCGQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core fused with a cyclopropyl group at the 3-position and a carboxylic acid moiety at the 1-position, formulated as a hydrochloride salt. Its molecular formula is C₁₀H₁₀ClN₂O₂ (calculated molecular weight: 230.65 g/mol), with the CAS registry number 1005631-38-8 . This compound is primarily utilized as a building block in pharmaceutical research, particularly in the synthesis of small-molecule inhibitors or receptor-targeted agents due to its rigid cyclopropyl group and polar carboxylic acid functionality.

Properties

IUPAC Name

3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c14-11(15)9-8-3-1-2-6-13(8)10(12-9)7-4-5-7;/h1-3,6-7H,4-5H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSFHESLFCGQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C3N2C=CC=C3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432680-44-8
Record name Imidazo[1,5-a]pyridine-1-carboxylic acid, 3-cyclopropyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432680-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with cyclopropyl ketone in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with solvents like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Imidazo[1,5-a]pyridine Family

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Substituents CAS Number Key Properties/Applications Source
3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride C₁₀H₁₀ClN₂O₂ Cyclopropyl (C3), -COOH (C1) 1005631-38-8 Discontinued; used in drug discovery CymitQuimica
3-(Methoxymethyl)-5H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride C₁₃H₁₇ClN₂O₃ Methoxymethyl (C3), -COOH (C1) Not provided Enhanced solubility due to ether group; synthetic intermediate Enamine Ltd
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid C₉H₆F₃N₂O₂ CF₃ (C6), -COOH (C3) 1780609-26-8 Electron-withdrawing CF₃ improves metabolic stability PharmaBlock
Pyrazolo[1,5-a]pyridine-2-carboxylic acid C₈H₆N₂O₂ Pyrazole fused core, -COOH (C2) 63237-88-7 mp 189–192°C; used in agrochemicals Kanto Reagents

Key Findings :

  • Substituent Effects : The cyclopropyl group in the target compound introduces steric rigidity and moderate lipophilicity, whereas analogs with methoxymethyl (e.g., C₁₃H₁₇ClN₂O₃) or trifluoromethyl groups exhibit altered solubility and metabolic profiles .
  • Salt Forms : The hydrochloride salt of the target compound enhances aqueous solubility compared to free acids, a critical factor for bioavailability in drug development .
Comparison with Pharmacologically Active Derivatives

Epinastine hydrochloride (CAS 108929-04-0), a dibenzo-imidazo-azepine derivative, is an FDA-approved antihistamine. Unlike the target compound, epinastine’s larger aromatic system enables broader receptor interactions .

Physicochemical and Commercial Considerations

Table 2: Commercial and Physical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Purity (%) Price (1g) Availability
This compound 230.65 Not reported 97% €861 Discontinued
Pyrazolo[1,5-a]pyridine-2-carboxylic acid 162.14 189–192 97% ¥32,600 Available
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid 234.15 Not reported >95% Not listed Available

Key Observations :

  • The discontinuation of the target compound may reflect challenges in synthesis scalability or inferior performance compared to analogs like the trifluoromethyl derivative, which offers improved stability and patentability .
  • Pyrazolo[1,5-a]pyridine derivatives are more widely available, with well-characterized melting points and applications in agrochemical research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride
Reactant of Route 2
3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.